molecular formula C19H29N3O B5673821 1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine

1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine

Cat. No. B5673821
M. Wt: 315.5 g/mol
InChI Key: KNMUCWOODLUUBZ-UHFFFAOYSA-N
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Description

1-acetyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine is a chemical compound that belongs to the class of piperazines, a group known for its wide range of applications in chemical synthesis and pharmaceutical development. Piperazine derivatives are of significant interest due to their diverse biological activities and potential therapeutic uses.

Synthesis Analysis

Synthesis of piperazine derivatives often involves multi-step reactions, including cyclocondensation, chlorination, and acylation processes. For example, a process for synthesizing 1-acetyl-4-(4-hydroxyphenyl) piperazine, a compound with a somewhat similar structure, was developed through chlorination, cyclization, and acylation, achieving a yield of up to 37.5% (Jiang Da-feng, 2010).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and mass spectrometry. For instance, detailed molecular structure analysis and quantum chemical computations have been conducted on similar compounds to understand their bonding, geometry, and electronic properties, providing insights into their chemical behavior and reactivity (B. Raajaraman, N. R. Sheela, S. Muthu, 2018).

properties

IUPAC Name

1-[4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c1-17(23)21-13-15-22(16-14-21)19-8-11-20(12-9-19)10-7-18-5-3-2-4-6-18/h2-6,19H,7-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMUCWOODLUUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5459084

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